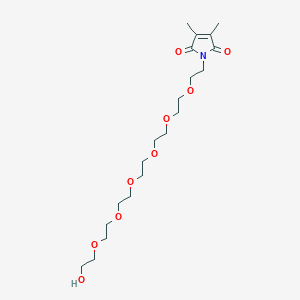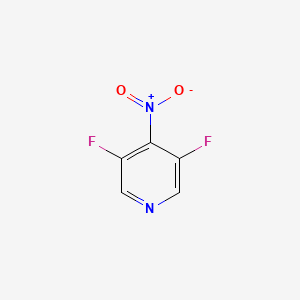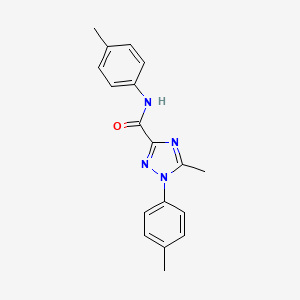
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a complex organic compound known for its unique structure and potential applications in various fields. The compound features a pyrrole ring substituted with a long polyether chain, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Polyether Chain: The polyether chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by the polyether chain.
Hydroxylation: The hydroxyl group at the end of the polyether chain can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrrole ring can be reduced under hydrogenation conditions.
Substitution: The polyether chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted polyether chains.
科学研究应用
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the production of advanced materials like polymers and coatings.
作用机制
The mechanism of action of 1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The polyether chain allows for flexibility and adaptability in binding to various targets, while the pyrrole ring provides a stable core structure.
相似化合物的比较
Similar Compounds
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl 10-undecenoate
Uniqueness
1-(20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with a long polyether chain, which imparts distinct chemical and physical properties. This makes it versatile for various applications, particularly in fields requiring specific molecular interactions and stability.
属性
分子式 |
C20H35NO9 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
1-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H35NO9/c1-17-18(2)20(24)21(19(17)23)3-5-25-7-9-27-11-13-29-15-16-30-14-12-28-10-8-26-6-4-22/h22H,3-16H2,1-2H3 |
InChI 键 |
BMEWIGLAOVFPRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(5-Bromopyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360906.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360911.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B13360913.png)


![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360931.png)
![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13360943.png)

![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
![3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360962.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)
